molecular formula C6H7BrN2 B1526035 6-Bromo-5-methylpyridin-2-amine CAS No. 89466-17-1

6-Bromo-5-methylpyridin-2-amine

Cat. No.: B1526035
CAS No.: 89466-17-1
M. Wt: 187.04 g/mol
InChI Key: DDCMBKXJOGOCPM-UHFFFAOYSA-N
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Description

6-Bromo-5-methylpyridin-2-amine is a brominated derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 5th position of the pyridine ring, along with an amine group at the 2nd position. It is a versatile intermediate in organic synthesis and has applications in various fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Suzuki Cross-Coupling Reaction: One common method for synthesizing this compound involves the Suzuki cross-coupling reaction. This reaction typically uses a boronic acid derivative and a halide (bromide in this case) in the presence of a palladium catalyst and a base.

  • Direct Bromination: Another method involves the direct bromination of 5-methylpyridin-2-amine using bromine in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or carboxylic acids.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 5-methylpyridin-2-amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like hydrogen gas (H2) and metal hydrides (e.g., lithium aluminum hydride, LiAlH4) are often used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides, along with suitable bases, are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro compounds, carboxylic acids, and other oxidized derivatives.

  • Reduction Products: 5-Methylpyridin-2-amine.

  • Substitution Products: Various alkylated or arylated derivatives of this compound.

Scientific Research Applications

6-Bromo-5-methylpyridin-2-amine is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-5-methylpyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the compound's use.

Comparison with Similar Compounds

  • 2-Bromo-5-methylpyridine

  • 3-Bromo-5-methylpyridine

  • 2-Bromo-3-methylpyridine

  • 3-Bromo-2-methylpyridine

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Properties

IUPAC Name

6-bromo-5-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-3-5(8)9-6(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCMBKXJOGOCPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70731172
Record name 6-Bromo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89466-17-1
Record name 6-Bromo-5-methyl-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89466-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70731172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-5-methyl-2-pyridinamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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